molecular formula C57H102O6 B1353721 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B1353721
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-CGFQLDJTSA-N
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Description

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a complex organic compound that belongs to the class of esters. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural oils and fats. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol typically involves esterification reactions. One common method is the reaction of glycerol with three different fatty acids: octadeca-9,12-dienoic acid, octadec-9-enoic acid, and octadec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated esters, and saturated esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,2-Dioleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and transesterification reactions.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Research is conducted on its potential anti-inflammatory and antioxidant properties.

    Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable plastics.

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include enzymes involved in lipid metabolism and receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

    Glycerol tristearate: A similar ester with saturated fatty acids.

    Glycerol trioleate: An ester with three oleic acid molecules.

    Glycerol tripalmitate: An ester with palmitic acid.

Uniqueness

The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its combination of unsaturated fatty acids, which imparts distinct physical and chemical properties. These properties make it particularly useful in research related to lipid metabolism and membrane dynamics.

Properties

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+

InChI Key

JTMWOTXEVWLTTO-CGFQLDJTSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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